[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride
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Overview
Description
[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride is a chemical compound with the molecular formula C7H6BrF3N2·HCl It is a derivative of hydrazine, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the reaction of 5-bromo-2-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
5-Bromo-2-(trifluoromethyl)aniline+Hydrazine hydrateHCl[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while substitution reactions can produce various substituted phenylhydrazines.
Scientific Research Applications
[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [5-Bromo-2-(trifluoromethyl)phenyl]hydrazine
- [5-Bromo-2-(trifluoromethyl)phenyl]hydrazine sulfate
- [5-Bromo-2-(trifluoromethyl)phenyl]hydrazine phosphate
Uniqueness
Compared to similar compounds, [5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the trifluoromethyl group and bromine atom enhances its stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C7H7BrClF3N2 |
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Molecular Weight |
291.49 g/mol |
IUPAC Name |
[5-bromo-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-4-1-2-5(7(9,10)11)6(3-4)13-12;/h1-3,13H,12H2;1H |
InChI Key |
ABWNYXMRUASGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)NN)C(F)(F)F.Cl |
Origin of Product |
United States |
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